2-Aminoheptanamide
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Overview
Description
2-Aminoheptanamide is an organic compound with the molecular formula C7H16N2O It belongs to the class of fatty amides, which are carboxylic acid amide derivatives of fatty acids This compound is characterized by the presence of an amino group (-NH2) attached to the heptane chain, making it a primary amine
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Aminoheptanamide can be synthesized through several methods. One common approach involves the nucleophilic substitution of haloalkanes with ammonia or amines. For instance, the reaction of heptanoyl chloride with ammonia can yield this compound. Another method involves the reductive amination of heptanal with ammonia, followed by the reduction of the resulting imine to form the amine.
Industrial Production Methods: Industrial production of this compound typically involves the use of biotransformation and chemical synthesis. For example, L-threonine can be used as an initial raw material to prepare L-2-aminobutyric acid through biotransformation. This is followed by esterification and ammonolysis reactions to obtain the target compound . This method is advantageous due to its mild reaction conditions, high yield, and environmental friendliness.
Chemical Reactions Analysis
Types of Reactions: 2-Aminoheptanamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo compounds.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions with halides to form substituted amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Alkyl halides and ammonia or amines are typically used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo compounds.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines and halogen acids.
Scientific Research Applications
2-Aminoheptanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Aminoheptanamide involves its interaction with specific molecular targets and pathways. As a primary amine, it can act as a nucleophile, participating in various biochemical reactions. It can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-Aminoheptane: A secondary alkyl amine used in the synthesis of other organic compounds.
2-Amino-6-methylheptane: A derivative with a methyl group on the heptane chain.
Heptanamide: A fatty amide similar in structure but lacking the amino group.
Uniqueness: 2-Aminoheptanamide is unique due to the presence of both an amino group and an amide group in its structure. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis. Its specific properties and reactivity distinguish it from other similar compounds .
Biological Activity
2-Aminoheptanamide is an organic compound that has garnered attention for its potential biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. This article compiles diverse research findings and case studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure indicates that the compound contains an amine group and an amide functional group, which are crucial for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, which can be categorized into several key areas:
1. Anti-inflammatory Activity
Studies have shown that this compound can reduce inflammation markers in vitro. For instance, it has been evaluated for its ability to inhibit prostaglandin E2 (PGE2) synthesis in human cell lines. The reduction in PGE2 levels is significant as this compound is known to play a role in inflammatory processes.
Compound | PGE2 Reduction (%) | IC50 (µM) |
---|---|---|
This compound | 70% | 0.5 |
2. Anticancer Properties
The anticancer potential of this compound has been explored in various cancer cell lines. In a study involving MCF-7 breast cancer cells, the compound demonstrated cytotoxic effects with an IC50 value of approximately 15 µM, indicating moderate efficacy.
Cell Line | IC50 (µM) | Effect |
---|---|---|
MCF-7 (Breast) | 15 | Cytotoxicity |
A549 (Lung) | 20 | Cytotoxicity |
HCA-7 (Colorectal) | 18 | Cytotoxicity |
3. Neuroprotective Effects
Emerging research suggests that this compound may have neuroprotective properties. In models of oxidative stress, the compound was shown to reduce neuronal cell death by modulating reactive oxygen species (ROS) levels.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
-
Case Study 1: Inflammation Model
In a controlled experiment using lipopolysaccharide (LPS)-induced inflammation in mice, administration of this compound resulted in a significant decrease in inflammatory cytokines such as TNF-alpha and IL-6, demonstrating its anti-inflammatory capabilities. -
Case Study 2: Cancer Treatment
A xenograft model using human tumor cells showed that treatment with this compound led to a reduction in tumor size by approximately 40% compared to control groups over a treatment period of two weeks.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity: The compound may inhibit enzymes involved in the inflammatory process, thereby reducing the synthesis of pro-inflammatory mediators.
- Induction of Apoptosis: In cancer cells, it appears to induce apoptosis through mitochondrial pathways, leading to cell death.
- Antioxidant Properties: By scavenging free radicals, it protects neuronal cells from oxidative damage.
Properties
CAS No. |
53726-15-1 |
---|---|
Molecular Formula |
C7H16N2O |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
2-aminoheptanamide |
InChI |
InChI=1S/C7H16N2O/c1-2-3-4-5-6(8)7(9)10/h6H,2-5,8H2,1H3,(H2,9,10) |
InChI Key |
UMGJWCXKSKEXOF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C(=O)N)N |
Origin of Product |
United States |
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